(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(o-tolyl)methanone

Description

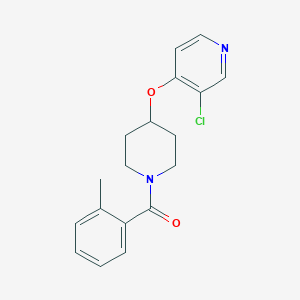

The compound (4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(o-tolyl)methanone is a piperidine-based methanone derivative featuring a 3-chloropyridin-4-yloxy substituent at the 4-position of the piperidine ring and an o-tolyl (2-methylphenyl) group as the aryl ketone component. The chlorine atom on the pyridine ring may enhance electronegativity and binding interactions, while the o-tolyl group introduces steric and electronic effects distinct from meta- or para-substituted analogs.

Properties

IUPAC Name |

[4-(3-chloropyridin-4-yl)oxypiperidin-1-yl]-(2-methylphenyl)methanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19ClN2O2/c1-13-4-2-3-5-15(13)18(22)21-10-7-14(8-11-21)23-17-6-9-20-12-16(17)19/h2-6,9,12,14H,7-8,10-11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQKPWBQEZOHMQG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)N2CCC(CC2)OC3=C(C=NC=C3)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(o-tolyl)methanone typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the reaction of 3-chloropyridine with piperidine under specific conditions to form the intermediate (3-chloropyridin-4-yl)piperidine. This intermediate is then reacted with o-tolylmethanone under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(o-tolyl)methanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation states, potentially altering its chemical properties.

Reduction: Reduction reactions can be used to modify the functional groups within the compound.

Substitution: The chloropyridine moiety allows for substitution reactions, where the chlorine atom can be replaced with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Chemistry

In chemistry, (4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(o-tolyl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound can be used to study the interactions between small molecules and biological targets. Its structural features make it a candidate for investigating binding affinities and mechanisms of action.

Medicine

In medicine, this compound may be explored for its potential therapeutic properties. Researchers can study its effects on various biological pathways to identify potential drug candidates.

Industry

In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of (4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(o-tolyl)methanone involves its interaction with specific molecular targets. The piperidine ring and chloropyridine moiety may play crucial roles in binding to enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional attributes can be contextualized by comparing it to analogs with related piperidinyl methanone scaffolds. Below is a detailed analysis:

Table 1: Structural and Functional Comparison

Key Observations

In contrast, the m-tolyl group in the benzylpiperidine analog offers a meta-substitution pattern that may improve conformational flexibility and reduce steric clashes. The 3-chloropyridin-4-yloxy moiety provides a hydrogen-bond acceptor (Cl, pyridine N) absent in the benzylpiperidine analog, which could enhance interactions with polar residues in biological targets.

The morpholine group in improves solubility due to its oxygen atom, whereas the target compound’s piperidine lacks such polarity, possibly affecting bioavailability.

Synthetic Accessibility

- The target compound’s synthesis likely involves nucleophilic substitution at the pyridine oxygen, similar to the method described for the pyrrolopyridine analog . In contrast, the benzylpiperidine analog may require alkylation or Friedel-Crafts acylation for benzyl group incorporation.

Hypothetical Pharmacokinetic Profiles

- Lipophilicity: The benzylpiperidine analog is predicted to have higher logP due to its nonpolar benzyl group, whereas the target compound’s pyridine and o-tolyl groups balance hydrophobicity and polarity.

Biological Activity

The compound (4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(o-tolyl)methanone is a synthetic organic molecule notable for its complex structure, which includes a piperidine ring, a chloropyridine moiety, and a tolyl group. This unique arrangement suggests potential applications in medicinal chemistry, particularly in pharmacological contexts. The biological activity of this compound is significant, as it may interact with various biological pathways, making it a candidate for therapeutic development.

Structural Features

The structural composition of the compound can be summarized as follows:

| Component | Description |

|---|---|

| Piperidine Ring | A six-membered ring containing one nitrogen atom. |

| Chloropyridine Moiety | A pyridine ring substituted with a chlorine atom. |

| Tolyl Group | An aromatic ring derived from toluene. |

| Methanone Functionality | A ketone functional group contributing to reactivity. |

Biological Activity Overview

The biological activities associated with compounds similar to This compound include:

- Antimicrobial Activity : Compounds with chloropyridine structures often exhibit antimicrobial properties.

- CNS Activity : Piperidine derivatives are known for their effects on the central nervous system, potentially acting as anxiolytics or antidepressants.

- Anti-inflammatory Effects : The presence of aromatic groups like tolyl can contribute to anti-inflammatory activities.

Research Findings and Case Studies

Several studies have evaluated the biological activity of compounds structurally related to This compound :

Case Study 1: Antimicrobial Evaluation

A study investigated the antimicrobial properties of various chlorinated pyridine derivatives, revealing that compounds with similar structures showed significant inhibition against bacterial strains such as Staphylococcus aureus and Escherichia coli. The mechanism was attributed to disruption of bacterial cell membranes.

Case Study 2: CNS Activity Assessment

Research involving piperidine derivatives indicated that certain compounds could act as selective serotonin reuptake inhibitors (SSRIs). In vitro assays demonstrated that these compounds increased serotonin levels in neuronal cultures, suggesting potential antidepressant activity.

Case Study 3: Anti-inflammatory Mechanism

In a study focusing on anti-inflammatory effects, derivatives containing aromatic rings were shown to inhibit the production of pro-inflammatory cytokines in activated macrophages. This suggests that the unique combination of functional groups in This compound might confer similar properties.

Pharmacological Implications

The diverse biological activities of this compound indicate its potential as a lead candidate for drug development. The combination of piperidine and chloropyridine structures may allow for modulation of various targets within the body, including neurotransmitter systems and inflammatory pathways.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for (4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(o-tolyl)methanone, and how can purity be optimized?

- Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, benzoylpiperidine derivatives are often prepared by reacting substituted piperidines with activated carbonyl intermediates under Lewis acid catalysis (e.g., AlCl₃ in dichloromethane) . Purification typically involves column chromatography with solvent systems like n-hexane/EtOAc or CHCl₃/MeOH, followed by HPLC to confirm >95% purity .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodology :

- ¹H/¹³C-NMR : Assign peaks to confirm the piperidine ring, chloropyridinyloxy linkage, and o-tolyl group. For instance, downfield shifts (~δ 7.5–8.5 ppm) indicate aromatic protons, while piperidine protons appear as multiplet clusters (δ 1.5–4.0 ppm) .

- HPLC : Use reverse-phase columns (e.g., Chromolith) with UV detection to assess purity and retention time reproducibility .

Q. How should researchers handle safety concerns during synthesis?

- Guidelines : Follow GHS protocols for chlorinated pyridines and aromatic ketones. Use fume hoods, PPE (gloves, goggles), and avoid inhalation. Store in sealed containers at 2–8°C, as recommended for structurally similar piperidine derivatives .

Advanced Research Questions

Q. How can quantum chemical calculations resolve electronic structure ambiguities in this compound?

- Methodology : Perform Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level to optimize geometry and calculate Natural Bond Orbital (NBO) charges. This identifies electron-rich sites (e.g., the chloropyridinyl oxygen) for reactivity predictions . Compare experimental IR/Raman spectra with computed vibrational modes to validate models .

Q. What strategies address contradictions in NMR data due to conformational flexibility?

- Resolution : Use variable-temperature NMR (VT-NMR) to study piperidine ring puckering and chair-boat transitions. 2D techniques (COSY, NOESY) can clarify through-space interactions between the o-tolyl group and piperidine protons .

Q. How does substituent variation on the pyridine ring affect biological activity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.